N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(4-Fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic carboxamide derivative featuring a benzodioxole core substituted with a 4-fluorophenyl group and a morpholinoethyl side chain.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c21-16-4-1-14(2-5-16)17(23-7-9-25-10-8-23)12-22-20(24)15-3-6-18-19(11-15)27-13-26-18/h1-6,11,17H,7-10,12-13H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNDKAXAQDSHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Protocol (Source,)
- Reactant : 3,4-Dihydroxybenzoic acid.
- Reagent : Dichloromethane (or deuterated analogs for isotopic studies).
- Conditions :
- Base-mediated (e.g., NaOH or K₂CO₃).
- Reflux in polar aprotic solvents (e.g., DMF or THF).
- Mechanism : Nucleophilic substitution forms the dioxole ring.
- Yield : ~80–90% for non-deuterated analogs.
Conversion to Benzo[d]Dioxole-5-Carboxamide
The carboxylic acid is activated for amide bond formation.
Acid Chloride Route (Source,)
- Step 1 : Generate acid chloride using SOCl₂ or (COCl)₂.
- Conditions: Reflux in anhydrous THF or DCM.
- Step 2 : React with amine nucleophile.
Coupling Reagent-Assisted Amidation (Source,)
- Reagents : EDCl/HOBt or HATU.
- Conditions :
- Solvent: DMF or DCM.
- Temperature: 0°C → RT, 12–24 h.
- Advantage : Minimizes epimerization; suitable for sterically hindered amines.
- Yield : 75–90%.
Synthesis of 2-(4-Fluorophenyl)-2-Morpholinoethylamine
The secondary amine is synthesized via reductive amination or nucleophilic substitution .
Reductive Amination (Source,)
Nucleophilic Substitution (Source)
- Substrate : 2-Bromo-1-(4-fluorophenyl)ethylamine.
- Reagent : Morpholine.
- Conditions :
- Base: K₂CO₃ or Et₃N.
- Solvent: DMF, 60–80°C, 6–12 h.
- Yield : 50–65%.
Integrated Synthetic Routes
Route 1: Acid Chloride + Reductive Amination
Route 2: Coupling Reagent + Nucleophilic Substitution
- Benzo[d]dioxole-5-carboxylic acid + EDCl/HOBt.
- 2-Bromo-1-(4-fluorophenyl)ethylamine + Morpholine → Amine.
- Direct coupling (DMF, RT).
Overall Yield : ~50–58%.
Comparative Analysis of Methods
| Step | Method | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Dioxole Formation | Cyclocondensation | High yield; scalable | Requires anhydrous conditions | 80–90% |
| Amidation | Acid Chloride | Rapid activation | Sensitivity to moisture | 70–85% |
| Amidation | EDCl/HOBt | Mild conditions; low epimerization | Cost of reagents | 75–90% |
| Amine Synthesis | Reductive Amination | Atom-efficient | Requires ketone precursor | 60–75% |
| Amine Synthesis | Nucleophilic Substitution | Simple setup | Low yield for hindered substrates | 50–65% |
Critical Considerations
- Steric Hindrance : The morpholino and 4-fluorophenyl groups on the ethylamine necessitate optimized coupling conditions (e.g., HATU > EDCl).
- Purification : Chromatography or recrystallization (e.g., EtOAc/hexane) is required for final amide isolation.
- Isotopic Studies : Deuterated analogs (e.g., d₂-benzo[d]dioxole) follow similar protocols with deuterated reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential in medicinal chemistry due to its structural characteristics, which allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that derivatives of this compound can exhibit anticancer properties. For instance, compounds with similar structures have been tested for their ability to inhibit cancer cell proliferation. A study demonstrated that certain benzo[d][1,3]dioxole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that the presence of the benzo[d][1,3]dioxole moiety may enhance the biological activity of the compound .
Anti-HIV Properties
The compound's structure suggests potential anti-HIV activity. In a patent application, related compounds were identified as having efficacy against HIV by targeting specific viral proteins . The morpholinoethyl group may facilitate interaction with viral enzymes, thereby inhibiting the viral replication process.
Synthesis and Structural Modifications
The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide involves several key steps that can be optimized for higher yields and purity.
Synthetic Pathways
A typical synthetic route includes:
- Step 1 : Formation of the benzo[d][1,3]dioxole core through cyclization reactions.
- Step 2 : Introduction of the morpholinoethyl side chain via nucleophilic substitution.
- Step 3 : Carboxamide formation through acylation reactions.
These synthetic strategies can be modified based on the desired derivatives to enhance biological activity or reduce toxicity .
Biological Evaluation and Case Studies
Several case studies highlight the biological evaluation of this compound and its derivatives.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of a series of benzo[d][1,3]dioxole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, making them candidates for further development as antimicrobial agents .
Case Study: Inhibition of Protein Targets
Another investigation focused on the inhibition of specific protein targets relevant to cancer therapy. The compound was screened against several kinases involved in cancer progression, showing promising inhibition profiles that warrant further exploration in drug development .
Data Tables
The following tables summarize key findings related to the applications and biological activities of this compound.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The benzodioxole-5-carboxamide scaffold is a common structural motif in medicinal and flavor chemistry. Below is a comparison of key analogs:
Table 1: Structural and Functional Comparison of Benzo[d][1,3]dioxole-5-Carboxamide Derivatives
Key Structural Insights :
- N-Alkyl vs. N-Aryl Substitutions : S807 (N-heptyl) and IIc (N-trifluoromethylphenyl) demonstrate that alkyl chains enhance flavor receptor agonism, while aryl groups with electron-withdrawing substituents (e.g., -CF₃) improve enzyme inhibition .
- Morpholinoethyl Group: The morpholine ring in the target compound may improve solubility and blood-brain barrier penetration compared to S807 or IIc, as morpholino groups are common in CNS-targeting drugs.
- Fluorophenyl vs. Methoxybenzyl : The 4-fluorophenyl group in the target compound offers metabolic resistance compared to MDC’s methoxybenzyl group, which is prone to oxidative demethylation .
Pharmacological and Metabolic Comparisons
Umami Flavor Agonists (S807 and S9229)
- Potency: S807 and S9229 activate the human umami receptor at concentrations 1000-fold lower than monosodium glutamate (MSG), making them potent flavor enhancers .
Antidiabetic Agents (IIc)
- Mechanism : IIc inhibits α-amylase, reducing carbohydrate digestion and postprandial glucose spikes. In vivo studies in streptozotocin-induced diabetic mice showed significant hypoglycemia .
- Advantage Over Target Compound : The 3-CF₃ group in IIc enhances enzyme binding via hydrophobic interactions, whereas the target compound’s fluorophenyl group may prioritize different targets (e.g., GPCRs).
STING Agonists (BNBC)
- Activity: BNBC activates the STING pathway, inducing interferon-β production. This contrasts with the target compound’s lack of reported immunomodulatory effects .
Cardiovascular Agents (MDC and ADC)
Biological Activity
N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide, a synthetic compound with the CAS number 941976-62-1, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 415.4 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, combined with a morpholinoethyl group and a fluorophenyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.4 g/mol |
| CAS Number | 941976-62-1 |
| LogP | N/A |
| Density | N/A |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that it may act on multiple pathways, including:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The fluorophenyl group suggests potential interactions with neurotransmitter receptors, which could influence central nervous system (CNS) activity.
Pharmacological Activities
Research has documented several pharmacological effects associated with this compound:
- Antinociceptive Effects : Similar compounds have demonstrated pain-relieving properties through various mechanisms, including modulation of pain pathways in the CNS.
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- CNS Effects : The morpholinoethyl moiety indicates potential psychoactive properties, warranting further investigation into its effects on mood and behavior.
Case Study 1: Analgesic Activity
A study conducted by Gurupadayya et al. (2005) synthesized various benzothiazolyl derivatives and evaluated their analgesic properties. While not directly involving this compound, the findings provide insights into the analgesic potential of structurally similar compounds. The study reported significant pain relief in animal models when tested against standard analgesics .
Case Study 2: Anti-inflammatory Properties
Research highlighted in the Indian Journal of Heterocyclic Chemistry assessed anti-inflammatory activities of related compounds. The results indicated that compounds featuring the benzo[d][1,3]dioxole structure exhibited substantial inhibition of inflammation markers in vitro and in vivo models .
Q & A
What are the key considerations for optimizing the multi-step synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide?
Level: Advanced
Answer:
The synthesis of this compound likely involves sequential reactions, such as amide coupling, nucleophilic substitution, and heterocyclic ring formation. Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction rates for amide bond formation, as noted in thiadiazole derivatives .
- Catalysts : Palladium-based catalysts may facilitate cross-coupling steps for aryl fluorophenyl groups, as seen in analogous benzo[d][1,3]dioxole syntheses .
- Purification : Flash column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for intermediates, while recrystallization improves final product purity .
- Yield optimization : Microwave-assisted synthesis (e.g., 50–80°C, 2–4 hours) can reduce reaction times and improve yields for morpholino-containing compounds .
How can researchers validate the structural integrity and purity of this compound using spectroscopic methods?
Level: Basic
Answer:
A combination of techniques is required:
- NMR :
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how should conflicting activity data be resolved?
Level: Advanced
Answer:
- Primary assays :
- Contradiction resolution :
- Dose-response curves : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM).
- Metabolic interference : Rule out false positives by testing in serum-free media .
- Structural analogs : Compare with benzo[d][1,3]dioxole derivatives showing consistent activity (e.g., anti-proliferative thiadiazoles) .
What computational strategies can predict the binding affinity of this compound to kinase targets like PI3K or mTOR?
Level: Advanced
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the morpholino group and kinase ATP-binding pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
- Pharmacophore mapping : Align with known inhibitors (e.g., rapamycin analogs) to identify critical hydrogen bonds with Val2241 (mTOR) .
How does the fluorophenyl-morpholino substitution pattern influence SAR in related benzo[d][1,3]dioxole analogs?
Level: Advanced
Answer:
Key SAR insights from structural analogs:
What strategies mitigate oxidative degradation during long-term storage of this compound?
Level: Basic
Answer:
- Storage conditions :
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions .
- Purity monitoring : Quarterly HPLC analysis (C18 column, 90:10 acetonitrile/water) to detect degradation peaks .
How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy data for this compound?
Level: Advanced
Answer:
- ADME profiling :
- Permeability : Caco-2 assays to assess intestinal absorption (Papp < 1×10⁻⁶ cm/s indicates poor bioavailability) .
- Metabolism : Liver microsome studies (human/rat) to identify CYP450-mediated demethylation or glucuronidation .
- Formulation adjustments : Use PEGylated nanoparticles to enhance plasma half-life, as demonstrated for similar carboxamides .
What analytical techniques quantify trace impurities (<0.1%) in synthesized batches?
Level: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
